molecular formula C28H36O4 B11543044 3,3,6,6-tetramethyl-9-[4-(pentyloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

3,3,6,6-tetramethyl-9-[4-(pentyloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B11543044
M. Wt: 436.6 g/mol
InChI Key: NZRLQQKPHLYIHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,6,6-Tetramethyl-9-[4-(pentyloxy)phenyl]-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione is a chemical compound belonging to the xanthene family. Xanthenes are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and material science. This particular compound is characterized by its unique structural features, which include a xanthene core substituted with pentyloxy and tetramethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6,6-tetramethyl-9-[4-(pentyloxy)phenyl]-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione can be achieved through a multi-component reaction involving 5,5-dimethyl-1,3-cyclohexanedione, an aromatic aldehyde, and an amine or ammonium acetate. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as acetic acid . Microwave-assisted synthesis has also been reported, which offers the advantages of shorter reaction times and higher yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Catalysts such as ionic liquids or solid acid catalysts may be employed to improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

3,3,6,6-Tetramethyl-9-[4-(pentyloxy)phenyl]-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 3,3,6,6-tetramethyl-9-[4-(pentyloxy)phenyl]-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3,3,6,6-Tetramethyl-9-phenyl-1,8-dioxo-2,3,4,5,6,7-hexahydroxanthene
  • 3,3,6,6-Tetramethyl-9-(2,4-dichlorophenyl)-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione
  • 3,3,6,6-Tetramethyl-9,10-di(4-methoxyphenyl)-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione

Uniqueness

The uniqueness of 3,3,6,6-tetramethyl-9-[4-(pentyloxy)phenyl]-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyloxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

Molecular Formula

C28H36O4

Molecular Weight

436.6 g/mol

IUPAC Name

3,3,6,6-tetramethyl-9-(4-pentoxyphenyl)-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

InChI

InChI=1S/C28H36O4/c1-6-7-8-13-31-19-11-9-18(10-12-19)24-25-20(29)14-27(2,3)16-22(25)32-23-17-28(4,5)15-21(30)26(23)24/h9-12,24H,6-8,13-17H2,1-5H3

InChI Key

NZRLQQKPHLYIHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)OC4=C2C(=O)CC(C4)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.